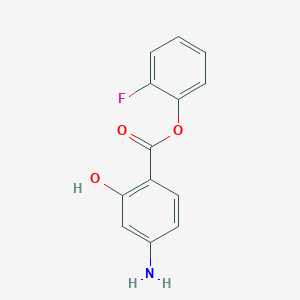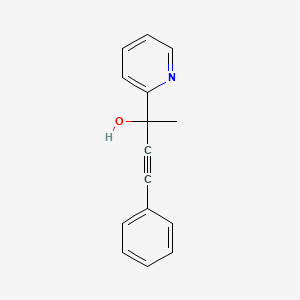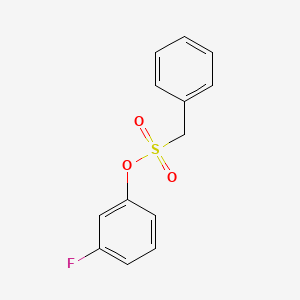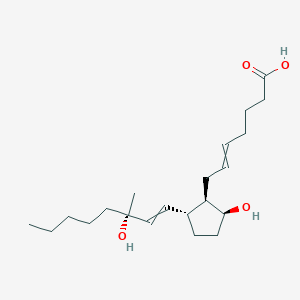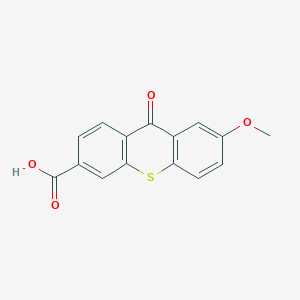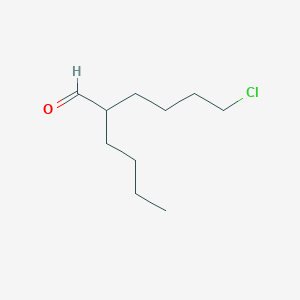
2-Butyl-6-chlorohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-chlorohexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butyl group and a chlorine atom attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chlorohexanal can be achieved through several methods. One common approach involves the chlorination of 2-butylhexanal using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-chlorohexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butyl-6-chlorohexanoic acid.
Reduction: 2-Butyl-6-chlorohexanol.
Substitution: Products depend on the nucleophile used, such as 2-butyl-6-hydroxyhexanal or 2-butyl-6-cyanohexanal.
Scientific Research Applications
2-Butyl-6-chlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butyl-6-chlorohexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Butylhexanal: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chlorohexanal: Lacks the butyl group, leading to variations in chemical properties.
2-Butyl-6-chloroheptanal: Has an additional carbon atom, affecting its molecular structure and behavior.
Uniqueness
2-Butyl-6-chlorohexanal is unique due to the presence of both a butyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52387-39-0 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-butyl-6-chlorohexanal |
InChI |
InChI=1S/C10H19ClO/c1-2-3-6-10(9-12)7-4-5-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
AQGIJHOBDQUFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)

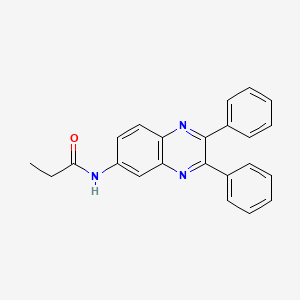
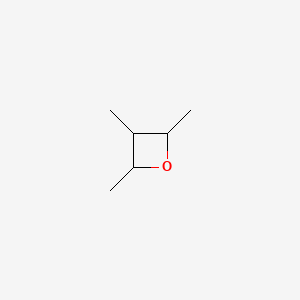
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
